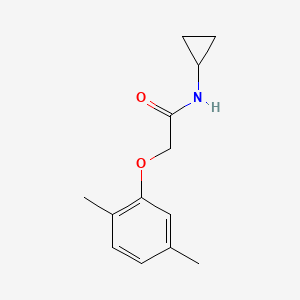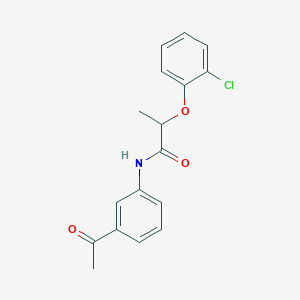![molecular formula C15H13Cl2N3O3 B4277717 2-[(2,5-dichlorophenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4277717.png)
2-[(2,5-dichlorophenoxy)acetyl]-N-phenylhydrazinecarboxamide
描述
2-[(2,5-dichlorophenoxy)acetyl]-N-phenylhydrazinecarboxamide, also known as Dichlorophenylhydrazine (DCPH), is a chemical compound that has been extensively used in scientific research. It is a synthetic compound that has been synthesized through various methods.
作用机制
DCPH is a potent inhibitor of peroxidases and cytochrome P450 enzymes. It binds to the heme group of these enzymes, thereby inhibiting their activity. DCPH also reacts with reactive oxygen species, thereby preventing them from damaging DNA.
Biochemical and Physiological Effects:
DCPH has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of peroxidases and cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. DCPH has also been shown to prevent the formation of reactive oxygen species, which are involved in the development of various diseases, including cancer.
实验室实验的优点和局限性
DCPH has several advantages for lab experiments. It is a potent inhibitor of peroxidases and cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. DCPH is also a potent antioxidant, which can prevent the formation of reactive oxygen species. However, DCPH also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It is also a potent inhibitor of enzymes, which may lead to unwanted side effects.
未来方向
There are several future directions for the use of DCPH in scientific research. It can be used as a tool to study the mechanism of action of various enzymes, including peroxidases and cytochrome P450. DCPH can also be used as a potential therapeutic agent in the treatment of cancer. Future research can also focus on the development of new synthetic compounds that have similar properties to DCPH but with fewer limitations.
Conclusion:
In conclusion, DCPH is a synthetic compound that has been extensively used in scientific research. It has unique properties that make it a potent inhibitor of peroxidases and cytochrome P450 enzymes. DCPH has also been shown to have potential therapeutic applications in the treatment of cancer. However, it also has limitations for lab experiments, and future research can focus on the development of new synthetic compounds with fewer limitations.
科学研究应用
DCPH has been extensively used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes, including peroxidases and cytochrome P450. It has also been used to study the effects of reactive oxygen species on DNA. DCPH has also been used as a potential therapeutic agent in the treatment of cancer.
属性
IUPAC Name |
1-[[2-(2,5-dichlorophenoxy)acetyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-10-6-7-12(17)13(8-10)23-9-14(21)19-20-15(22)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRETSNVFZDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![2-({[5-[(dimethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)
![methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4277676.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4277685.png)
![1-{4-[(2-bromophenoxy)methyl]benzoyl}-4-methylpiperidine](/img/structure/B4277692.png)
![2-chloro-N'-[2-(2-chlorophenoxy)propanoyl]benzohydrazide](/img/structure/B4277694.png)


![N-[4-({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4277711.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277714.png)
![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277715.png)
![1-(4-chlorobenzyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4277723.png)